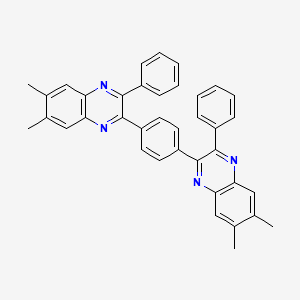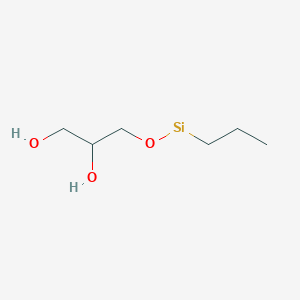
CID 57061328
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Propylsilyl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propylsilyl group attached to a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Propylsilyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-[(Propylsilyl)oxy]propane-1,2-diol can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mécanisme D'action
The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxy-1,2-propanediol: Similar in structure but with a benzyloxy group instead of a propylsilyl group.
3-(2-Ethylhexyloxy)propane-1,2-diol: Contains an ethylhexyloxy group, differing in the alkyl chain length and branching
Uniqueness
3-[(Propylsilyl)oxy]propane-1,2-diol is unique due to the presence of the propylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable .
Propriétés
Formule moléculaire |
C6H14O3Si |
|---|---|
Poids moléculaire |
162.26 g/mol |
InChI |
InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |
Clé InChI |
GKEJIYRMWLFTSS-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si]OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


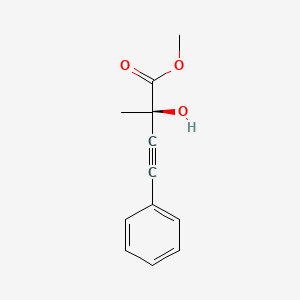
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
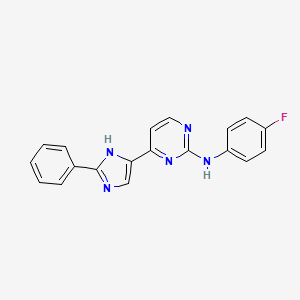
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
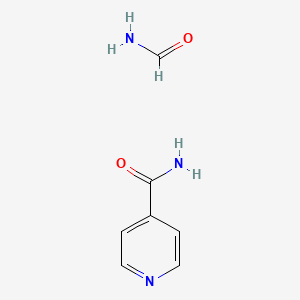
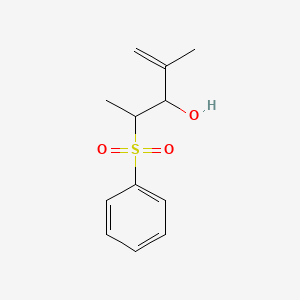
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

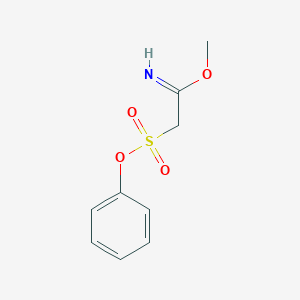
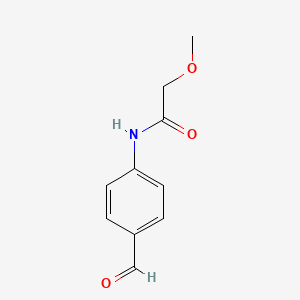
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
